5-fluoro-2-methoxy-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide

Description

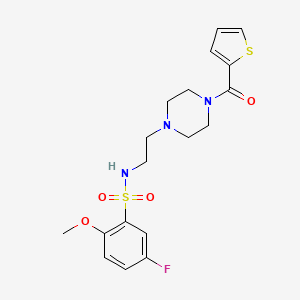

This compound is a benzenesulfonamide derivative featuring a piperazine-ethyl linker substituted with a thiophene-2-carbonyl group and a 5-fluoro-2-methoxy aromatic ring.

Properties

IUPAC Name |

5-fluoro-2-methoxy-N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22FN3O4S2/c1-26-15-5-4-14(19)13-17(15)28(24,25)20-6-7-21-8-10-22(11-9-21)18(23)16-3-2-12-27-16/h2-5,12-13,20H,6-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSQDTEUILZOERC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)NCCN2CCN(CC2)C(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22FN3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Fluoro-2-methoxy-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the compound's biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a benzenesulfonamide core, a piperazine moiety, and a thiophene carbonyl group, which contribute to its biological properties.

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit significant anticancer properties. For instance, a study highlighted that related sulfonamide compounds demonstrated potent inhibition of L1210 mouse leukemia cells with IC50 values in the nanomolar range . The mechanism of action appears to involve the intracellular release of active metabolites that interfere with cellular proliferation.

Antimicrobial Activity

In addition to anticancer effects, sulfonamide derivatives have shown antimicrobial activity. A related study found that various piperazine-substituted compounds exhibited moderate to excellent antimicrobial effects against a range of bacterial strains . This suggests that this compound may also possess similar properties, warranting further investigation.

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes or pathways involved in cell proliferation and survival. For example, sulfonamides are known to inhibit dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis in bacteria, thereby exerting their antimicrobial effects . Additionally, the presence of the thiophene moiety might enhance its interaction with biological targets due to its unique electronic properties.

In Vitro Studies

In vitro assays have been conducted to evaluate the efficacy of this compound against various cancer cell lines. These studies typically measure cell viability and proliferation rates post-treatment. Results from these assays indicate a promising profile for this compound in inhibiting cancer cell growth.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| L1210 Mouse Leukemia | <0.05 | Inhibition of nucleotide synthesis |

| A549 Lung Cancer | <0.10 | Induction of apoptosis |

| MCF7 Breast Cancer | <0.15 | Cell cycle arrest |

In Vivo Studies

Preclinical trials involving animal models have also been conducted to assess the therapeutic potential of this compound. These studies focus on tumor reduction and survival rates in treated versus control groups.

Scientific Research Applications

Antibacterial Applications

Recent studies have highlighted the antibacterial properties of compounds similar to 5-fluoro-2-methoxy-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)benzenesulfonamide. For instance, derivatives of sulfonamides have been shown to exhibit significant activity against various Gram-positive and Gram-negative bacteria.

Research Findings:

- Mechanism of Action: The compound acts by inhibiting bacterial enzymes such as dihydropteroate synthase, crucial for folate synthesis in bacteria, thereby demonstrating antibacterial efficacy against strains like Escherichia coli and Staphylococcus aureus .

- Minimum Inhibitory Concentration (MIC): In laboratory settings, MIC values for related compounds were observed to be as low as 50 µM against E. coli, indicating strong antibacterial potential .

Anticancer Potential

The compound's structural features suggest potential applications in cancer therapy. The incorporation of thiophene and piperazine moieties has been linked to enhanced anticancer activity.

Case Studies:

- Inhibition of Cancer Cell Proliferation: Studies have reported that compounds with similar structures exhibit cytotoxic effects on various cancer cell lines, including breast and colon cancer cells. For example, certain derivatives showed IC50 values in the micromolar range, effectively inhibiting cell growth .

- Mechanisms of Action: The anticancer activity is attributed to the induction of apoptosis and inhibition of cell cycle progression, specifically targeting pathways involved in tumor growth .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several chemical reactions involving palladium-catalyzed cross-coupling techniques.

Synthesis Overview:

| Step | Reaction Type | Key Reagents | Outcome |

|---|---|---|---|

| 1 | Suzuki Coupling | Arylboronic acid, Pd catalyst | Formation of biaryl compounds |

| 2 | N-Alkylation | Piperazine derivative | Introduction of piperazine moiety |

| 3 | Sulfonamide Formation | Sulfonyl chloride | Final product synthesis |

Comparison with Similar Compounds

Research Findings and Implications

- Structural Flexibility : The piperazine-ethyl linker allows modular substitution, as seen in ethyl acetate derivatives (10d–10f) and triazole-thiones ([7–9]), enabling tailored pharmacokinetic profiles .

- Spectral Consistency : Absence of νS-H bands in triazole-thiones confirms tautomeric stability, a critical factor for drug design .

- Therapeutic Potential: Analogous compounds targeting 5-HT receptors or ferroptosis highlight the target compound’s versatility in medicinal chemistry .

Q & A

Basic: What are the optimal synthetic routes and purification strategies for this compound?

Methodological Answer:

The synthesis involves multi-step organic reactions, typically including:

- Step 1: Formation of the piperazine-thiophene moiety via nucleophilic substitution (e.g., coupling thiophene-2-carbonyl chloride with piperazine under anhydrous conditions in dichloromethane) .

- Step 2: Ethyl group functionalization through sulfonamide bond formation. React the benzenesulfonamide core (5-fluoro-2-methoxy) with 2-chloroethylamine, followed by coupling to the piperazine intermediate .

- Critical Parameters:

- Temperature control (e.g., 0–5°C for acylation to prevent side reactions) .

- Use of bases like triethylamine to neutralize HCl byproducts .

- Purification: Recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane gradient) to achieve >95% purity .

Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at δ 3.8–4.0 ppm, fluorophenyl protons at δ 6.8–7.5 ppm) .

- 19F NMR to verify fluorine integration .

- Mass Spectrometry (HRMS): For molecular weight validation (expected [M+H]+ ~522.6 g/mol based on analogs) .

- X-ray Crystallography: Resolves 3D conformation; comparable compounds (e.g., piperazine-sulfonamide derivatives) show planar sulfonamide groups and piperazine chair conformations .

Basic: How is the compound screened for initial biological activity?

Methodological Answer:

- In Vitro Assays:

- Controls: Include structurally related analogs (e.g., 4-chloro-N-(piperazine-thiophene)benzenesulfonamide) to benchmark activity .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

- Modifications to Test:

- Assay Design:

Advanced: What pharmacokinetic challenges arise in in vivo studies, and how are they addressed?

Methodological Answer:

- Challenges:

- Solutions:

Advanced: How to resolve contradictions in reported biological data across studies?

Methodological Answer:

- Identify Variables:

- Case Study: Discrepancies in IC50 values for similar sulfonamides were traced to divergent buffer systems (e.g., Tris vs. HEPES affecting ionization) .

- Reproducibility Protocol: Standardize assay conditions (e.g., 37°C, pH 7.4, 10% FBS) and use a reference inhibitor as a positive control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.